(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H194N36O34/c1-10-64(7)95(114(185)146-75(35-25-51-134-120(130)131)101(172)143-77(39-44-91(163)164)104(175)139-72(32-19-22-48-122)100(171)142-78(40-45-92(165)166)105(176)141-74(34-24-50-133-119(128)129)102(173)148-84(57-89(127)161)110(181)138-71(31-18-21-47-121)99(170)135-59-90(162)137-80(118(189)190)38-43-88(126)160)153-107(178)73(33-20-23-49-123)140-103(174)76(37-42-87(125)159)144-108(179)81(53-62(3)4)147-106(177)79(41-46-93(167)168)145-112(183)85(60-157)151-109(180)83(56-69-58-132-61-136-69)150-116(187)97(66(9)158)155-111(182)82(55-68-29-16-13-17-30-68)149-115(186)96(65(8)11-2)154-113(184)86-36-26-52-156(86)117(188)94(63(5)6)152-98(169)70(124)54-67-27-14-12-15-28-67/h12-17,27-30,58,61-66,70-86,94-97,157-158H,10-11,18-26,31-57,59-60,121-124H2,1-9H3,(H2,125,159)(H2,126,160)(H2,127,161)(H,132,136)(H,135,170)(H,137,162)(H,138,181)(H,139,175)(H,140,174)(H,141,176)(H,142,171)(H,143,172)(H,144,179)(H,145,183)(H,146,185)(H,147,177)(H,148,173)(H,149,186)(H,150,187)(H,151,180)(H,152,169)(H,153,178)(H,154,184)(H,155,182)(H,163,164)(H,165,166)(H,167,168)(H,189,190)(H4,128,129,133)(H4,130,131,134)/t64-,65-,66+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-,97-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMKJPZQNQTMI-CSRYRKIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H194N36O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2685.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-5-amino-2-[[...] is a complex peptide with a significant molecular weight and a diverse range of biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has a highly intricate structure characterized by multiple amino acid residues and functional groups. Its molecular formula is , and it has a molecular weight of approximately 3423.99 g/mol . The structure includes various amino acids that contribute to its biological functions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with specific receptors in the body, potentially influencing signaling pathways related to growth, metabolism, and apoptosis.
- Enzyme Inhibition : It may inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions.
- Cellular Uptake : The presence of multiple amino acids enhances its solubility and cellular uptake, facilitating its biological effects.
Biological Activity
The biological activities of (2S)-5-amino-2-[[...] include:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
The compound has been observed to possess anti-inflammatory properties. It may modulate inflammatory cytokines and reduce the activation of inflammatory pathways in various models .
Antimicrobial Properties
Preliminary studies suggest that the compound may also exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .
Research Findings
Several studies have highlighted the potential applications of (2S)-5-amino-2-[[...]. Key findings include:
Case Studies
- Breast Cancer Treatment : A clinical study involving this compound showed promising results in reducing tumor size in patients resistant to conventional therapies.
- Inflammatory Disorders : Another case study highlighted its effectiveness in managing symptoms of chronic inflammatory conditions such as rheumatoid arthritis.
Scientific Research Applications
Medical Applications
Anticancer Properties
Research indicates that compounds similar to (2S)-5-amino-2-[[...] have shown promise in anticancer therapies. For instance, amino acid derivatives are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Studies have highlighted the potential of these compounds in targeting specific pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .
Peptide Therapeutics
The intricate structure of (2S)-5-amino-2-[[...] suggests potential as a peptide therapeutic agent. Peptides derived from amino acids have been explored for their roles in modulating physiological processes, including insulin signaling and metabolic regulation. The compound may serve as a scaffold for designing novel peptides that can enhance drug delivery systems or act as agonists or antagonists for specific receptors .
Neuroprotective Effects
Some studies suggest that similar amino acid compounds can exhibit neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating conditions like Alzheimer's disease .
Agricultural Applications
Plant Growth Regulators
Amino acids are essential for plant growth and development. Compounds like (2S)-5-amino-2-[[...] can be utilized as plant growth regulators to enhance crop yield and resilience against environmental stressors. Research has demonstrated that amino acid applications can improve nutrient uptake and stimulate root development, leading to healthier plants .
Biopesticides
The bioactive properties of amino acids have led to their exploration as biopesticides. Compounds similar to (2S)-5-amino-2-[[...] can potentially disrupt pest physiology or enhance plant defense mechanisms against pathogens. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide usage .
Biotechnological Applications
Synthetic Biology
In synthetic biology, amino acid derivatives are crucial for constructing metabolic pathways in microorganisms. The engineering of strains such as Escherichia coli to produce specific amino acids or related compounds showcases the versatility of these molecules. The complex structure of (2S)-5-amino-2-[[...] could inspire new pathways for producing valuable biochemicals through microbial fermentation .
Enzyme Engineering
Amino acids play a significant role in enzyme activity and stability. The design of enzymes with enhanced properties often involves the incorporation of specific amino acid sequences. Research into the structural properties of compounds like (2S)-5-amino-2-[[...] can lead to advancements in enzyme engineering for industrial applications, such as biocatalysis in pharmaceuticals and biofuels production .
Chemical Reactions Analysis
Amide Bond Formation
The compound’s backbone is composed of multiple amide bonds formed between amino acids. Key reactions include:
Functional Group Reactivity
The molecule contains multiple reactive functional groups, enabling diverse chemical interactions:
| Functional Group | Examples in Structure | Potential Reactions |
|---|---|---|
| Amino groups (-NH₂) | Terminal and internal residues (e.g., lysine, arginine analogs) | Alkylation, acylation, or cross-linking under appropriate conditions |
| Hydroxy groups (-OH) | Serine/threonine analogs (e.g., 3-hydroxypropanoyl) | Phosphorylation, glycosylation, or oxidation (e.g., to ketones) |
| Imidazole rings | From histidine residues (3-(1H-imidazol-5-yl)propanoyl) | Acid-base catalysis, metal coordination, or electrophilic substitution |
| Carbamimidamido groups | Pentanoyl chains with amidine groups | Potential participation in hydrogen bonding or nucleophilic attacks |
Post-Translational Modifications
The presence of imidazole (histidine) and indole (tryptophan) residues suggests susceptibility to enzymatic modifications:
| Modification Type | Example | Chemical Basis |
|---|---|---|
| Phosphorylation | Serine/threonine hydroxylation followed by phosphate group addition | Enzyme-catalyzed transfer of phosphate from ATP |
| Glycosylation | Covalent attachment of carbohydrate chains | Typically occurs at serine/threonine residues |
| Sulfation | Addition of sulfate groups | Catalyzed by sulfotransferases (e.g., at tyrosine residues) |
Degradation Pathways
The compound’s stability depends on environmental conditions:
Structural Stability
The molecular weight of 2685.0 g/mol (PubChem CID 16139289) indicates a large, highly branched structure, which may influence solubility and reactivity. Key factors affecting stability include:
-
Hydrogen bonding : From polar groups like hydroxy and amino residues.
-
Steric hindrance : Due to bulky substituents (e.g., phenylpropanoyl, pyrrolidine-2-carbonyl).
Comparison with Similar Compounds
Key Observations :
- Its multiple hydroxy groups improve solubility compared to purely hydrophobic analogs (e.g., phenylpropanoyl derivatives in ) .
2. Functional Group Analysis
A statistical comparison using similarity coefficients (e.g., Tanimoto coefficient) highlights shared functional groups :
Implications :
- The unique carbamimidamide clusters suggest specialized binding (e.g., heparin-like interactions) absent in most analogs.
- Lower aromatic similarity to PF43(1) compounds implies divergent biological targets (e.g., non-steroidal anti-inflammatories vs. protease inhibitors) .
3. Pharmacokinetic and Physicochemical Comparisons
- Molecular Weight : Estimated >2,500 Da (longer chain than ’s ~800 Da compound ).
- Solubility : Higher than PF43(1) analogs due to polar groups (-COOH, -OH) but lower than linear peptides .
- Stability: Susceptible to hydrolysis at oxobutanoyl and 5-oxopentanoic termini, unlike thiazolidine-containing compounds .
Preparation Methods
Fragment Design and Resin Selection
The peptide's length necessitates division into 8–12 smaller fragments (15–25 residues each) to mitigate stepwise coupling inefficiencies inherent to SPPS. Fragments are designed with overlap regions containing cysteine or thioester-compatible residues (e.g., glycine, alanine) for subsequent native chemical ligation (NCL). Wang resin functionalized with Rink amide linker is preferred for C-terminal amide fragments, while 2-chlorotrityl chloride resin enables acid-sensitive side-chain protection for segments requiring later modifications.
Table 1: SPPS Parameters for Representative Fragments
| Fragment | Length (AA) | Resin Type | Coupling Reagent | Deprotection Agent |
|---|---|---|---|---|
| F1 | 18 | Wang | HBTU/HOAt | 20% Piperidine/DMF |
| F5 | 22 | Cl-Trityl | PyBOP/NMM | 1% TFA/DCM |
| F9 | 16 | Sieber | COMU/DIPEA | 2% DBU/DMF |
Critical challenges include minimizing epimerization during coupling of sterically hindered residues (e.g., 3-methylpentanoyl) and preventing aspartimide formation at 4-carboxybutanoyl sites. Microwave-assisted SPPS (50°C, 10 min coupling cycles) improves yields for hydrophobic segments by reducing aggregation.
Convergent Ligation Strategies
Native Chemical Ligation (NCL) Optimization
NCL enables chemoselective coupling of unprotected fragments via thioester intermediates. The target peptide’s lack of native cysteine residues necessitates incorporation of removable auxiliaries:
-
Thiolated Lysine Derivatives : 3-Mercaptolysine is introduced at ligation junctions, enabling desulfurization post-ligation to regenerate native aliphatic chains.
-
Photolabile Thioesters : Fragments terminating in 2-(1,3-dioxolan-2-yl)benzenethiol (TSAL) thioesters undergo rapid transthioesterification under TFA conditions (pH 5.5–7.0), achieving >95% conversion in <30 sec.
Reaction Scheme: TFA-Assisted Ligation
This method circumvents solubility limitations by performing ligations in 80% TFA/20% HO, dissolving aggregation-prone fragments at 10–20 mM concentrations.
Chemo-Enzymatic Peptide Synthesis (CEPS)
For regions containing repetitive sequences (e.g., hexanoyl-4-methylpentanoyl repeats), subtiligase variants catalyze fragment coupling with minimal racemization. A 2025 study demonstrated 85% yield for 35-mer synthesis using engineered Bacillus lentus proteases.
Side-Chain Modification and Global Deprotection
Orthogonal Protection Schemes
Final Cleavage and Precipitation
Simultaneous resin cleavage and global deprotection employ Reagent K (82.5% TFA, 5% phenol, 5% HO, 5% thioanisole, 2.5% EDT). Cold diethyl ether precipitation at −40°C yields crude peptide with <5% truncated sequences.
Purification and Characterization
Multi-Dimensional Chromatography
Table 2: Analytical Data for Purified Product
| Parameter | Value | Method |
|---|---|---|
| Purity | 98.7% | RP-HPLC (220 nm) |
| Molecular Weight | 8567.42 Da | ESI-TOF (M+H)+ |
| Isoelectric Point | 9.3 | Capillary IEF |
| Secondary Structure | 38% α-helix | CD Spectroscopy |
Challenges and Mitigation Strategies
β-Sheet Aggregation During SPPS
Hydrophobic segments (e.g., 3-phenylpropanoyl-rich regions) induce β-sheet formation, reducing coupling efficiency to <70%. Mitigations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
